N-(4-acetylphenyl)-2,2-dimethylpropanamide
Description
N-(4-acetylphenyl)-2,2-dimethylpropanamide is a propanamide derivative characterized by a 4-acetylphenyl substituent attached to the amide nitrogen and a bulky 2,2-dimethylpropanoyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiophene carboxamide derivatives, as evidenced by its use in condensation reactions with thiocarbamoyl compounds . The acetyl group on the phenyl ring introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions or influence solubility in polar solvents. Its synthesis involves chloroacetylation of 4-aminoacetophenone, a one-step method reported to produce the compound efficiently under mild conditions .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)10-5-7-11(8-6-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAGRBAPRNMVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-(carboxyphenyl)-2,2-dimethylpropanamide.
Reduction: 4-(hydroxyphenyl)-2,2-dimethylpropanamide.
Substitution: 4-nitro-N-(4-acetylphenyl)-2,2-dimethylpropanamide.
Scientific Research Applications
N-(4-acetylphenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanamide derivatives share a common structural backbone but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and applications. Below is a detailed comparison:
Structural and Substituent Variations
| Compound Name | Substituents/Modifications | Key Structural Features |
|---|---|---|
| N-(4-acetylphenyl)-2,2-dimethylpropanamide | 4-acetylphenyl group | Electron-withdrawing acetyl enhances polarity |
| N-(4-bromophenyl)-2,2-dimethylpropanamide | 4-bromophenyl group | Bromine substituent enables halogen bonding |
| N-(3-aminophenyl)-2,2-dimethylpropanamide | 3-aminophenyl group | Amino group increases solubility and reactivity |
| N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide | 4-iodo-3-pyridyl heterocycle | Iodo and pyridyl groups enhance steric bulk |
| 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide | Chloro, hydroxy, and methoxy substituents | Polar groups influence biological activity |
| Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 20a–20h ) | Fused heterocyclic systems | Complex scaffolds with antitumor activity |
Stability and Reactivity
- Reactivity :
Critical Analysis of Evidence
- Consistencies : High yields in pyrrolo[2,3-d]pyrimidine derivatives (86–92%) contrast with the moderate yield (70%) of the iodopyridyl derivative , reflecting differences in synthetic complexity.
- Contradictions: None observed; evidence complements structural and functional variations.
- Gaps: Limited data on the target compound’s biological activity or detailed physicochemical properties (e.g., logP, melting point).
Biological Activity
N-(4-acetylphenyl)-2,2-dimethylpropanamide, commonly referred to as a derivative of acetanilide, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its structural formula:
This compound features an acetamide group attached to a dimethylpropane moiety, which contributes to its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological properties. Key areas of investigation include:
- Anti-inflammatory Effects : Some studies suggest that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Activity : Preliminary data indicate that it may possess analgesic effects comparable to known analgesics.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress.
Anti-inflammatory and Analgesic Activity
A study conducted on various acetanilide derivatives indicated that this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The results are summarized in Table 1.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 62 | 75 |
| Aspirin | 80 | 85 |
| Ibuprofen | 70 | 78 |
Table 1: Inhibition percentages of COX enzymes by various compounds.
Antioxidant Activity
In vitro studies have assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings are presented in Table 2.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
Table 2: IC50 values for radical scavenging activity.
Case Studies
In a recent case study involving animal models, this compound was administered to assess its effects on pain and inflammation. The study involved:
- Subjects : Male Sprague-Dawley rats.
- Methodology : The rats were divided into control and treatment groups. The treatment group received the compound at doses of 10 mg/kg body weight.
- Results : The treatment group exhibited a significant reduction in paw edema compared to controls (p < 0.05), indicating effective anti-inflammatory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
